molecular formula C9H10O2 B1617440 2-Hydroxy-1-(4-methylphenyl)ethanone CAS No. 4079-54-3

2-Hydroxy-1-(4-methylphenyl)ethanone

Cat. No. B1617440
CAS RN: 4079-54-3
M. Wt: 150.17 g/mol
InChI Key: BFOWHGYYZRTDOV-UHFFFAOYSA-N
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Description

“2-Hydroxy-1-(4-methylphenyl)ethanone” is an organic compound with the molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da .


Synthesis Analysis

This compound can be synthesized by the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-1-(4-methylphenyl)ethanone” consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 269.9±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .


Physical And Chemical Properties Analysis

“2-Hydroxy-1-(4-methylphenyl)ethanone” has several notable physical and chemical properties. It has a flash point of 112.5±13.0 °C and an index of refraction of 1.546 . It also has a molar refractivity of 42.6±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 134.7±3.0 cm3 .

Scientific Research Applications

Organic Synthesis Building Block

2-Hydroxy-1-(4-methylphenyl)ethanone: serves as a versatile building block in organic synthesis. It can be used to synthesize various substituted methoxyphenyl products . Its ketone group is reactive, allowing for the formation of C-C bonds in aldol condensations or as a precursor for Friedel-Crafts acylation reactions.

Analytical Chemistry

Due to its distinct chemical structure, it can serve as a calibration standard in mass spectrometry. Its mass spectrum provides characteristic peaks that are useful for instrument calibration and method development .

properties

IUPAC Name

2-hydroxy-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOWHGYYZRTDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312106
Record name 2-Hydroxy-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-(4-methylphenyl)ethanone

CAS RN

4079-54-3
Record name 2-Hydroxy-1-(4-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4079-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1-(4-methylphenyl)ethanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-1-(4-METHYLPHENYL)ETHANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249813
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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